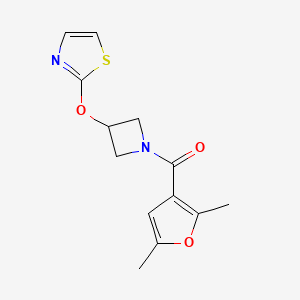
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(4-(3,4-dimethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(4-(3,4-dimethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and structural characterization of compounds with similar structural motifs, including various thiazole derivatives. For instance, studies have detailed the efficient synthesis of chemical modifiers for antibiotics, highlighting the role of thiazolyl and imino groups in the development of new synthetic pathways (Kanai et al., 1993). These findings suggest that the compound could be synthesized through similar methodologies for use in modifying the structure of antibiotics or other pharmacologically active molecules.
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical studies have been conducted on thiazole derivatives to understand their molecular structure, electronic properties, and potential biological activities. For example, molecular docking studies have investigated the interactions between similar compounds and biological targets, providing insights into their potential as pharmacologically active agents (Viji et al., 2020). These approaches could be applied to the compound of interest to predict its interaction with specific proteins or enzymes, informing drug design and development processes.
Photophysical Properties and Chemosensor Applications
Compounds featuring dimethoxyphenyl and thiazole units have been explored for their photophysical properties and potential as chemosensors. Research into pyrazoline derivatives, for example, has revealed their application in detecting metal ions through fluorescence changes, indicating the compound's potential use in environmental monitoring and bioimaging (Khan, 2020). This suggests that the compound , with its similar structural features, could also serve as a basis for developing new fluorescent chemosensors.
Antimicrobial Activity
Schiff bases derived from thiazole and methoxyphenol have been synthesized and tested for their antimicrobial properties. These studies have demonstrated moderate activity against certain bacterial and fungal species, suggesting the compound's potential utility in developing new antimicrobial agents (Vinusha et al., 2015). The structural similarity of the compound to these Schiff bases indicates its potential for antimicrobial activity research.
properties
IUPAC Name |
3-[4-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)imino-1,3-thiazol-3-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-25-18-8-5-4-7-16(18)22-21-23(11-6-12-24)17(14-28-21)15-9-10-19(26-2)20(13-15)27-3/h4-5,7-10,13-14,24H,6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJASWRWYAYQZLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3OC)N2CCCO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2724903.png)

![8-(2-furylmethyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2724907.png)



![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-methoxyquinoline-3-carboxamide](/img/structure/B2724912.png)



![3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2724918.png)


